molecular formula C10H12ClFO2 B8032831 3-Butoxy-4-chloro-2-fluorophenol

3-Butoxy-4-chloro-2-fluorophenol

Cat. No.: B8032831
M. Wt: 218.65 g/mol
InChI Key: BJTNIEXLLQLMNJ-UHFFFAOYSA-N
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Description

3-Butoxy-4-chloro-2-fluorophenol is an organic compound with the molecular formula C10H12ClFO2 It is a derivative of phenol, characterized by the presence of butoxy, chloro, and fluoro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-chloro-2-fluorophenol typically involves the substitution reactions on a phenol derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable phenol derivative undergoes substitution with butoxy, chloro, and fluoro groups under controlled conditions. The reaction may involve the use of bases like potassium hydroxide and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-4-chloro-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The compound can participate in further substitution reactions, where the butoxy, chloro, or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols.

Scientific Research Applications

3-Butoxy-4-chloro-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butoxy-4-chloro-2-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chloro and fluoro substituents may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: 3-Butoxy-4-chloro-2-fluorophenol is unique due to the combination of butoxy, chloro, and fluoro groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

3-butoxy-4-chloro-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO2/c1-2-3-6-14-10-7(11)4-5-8(13)9(10)12/h4-5,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNIEXLLQLMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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